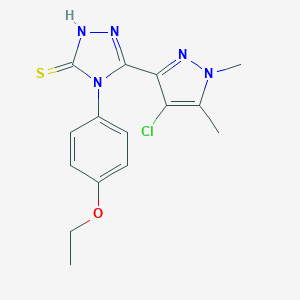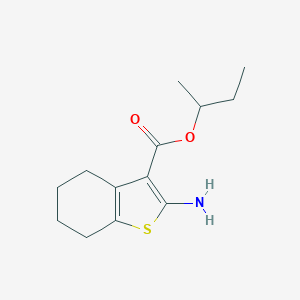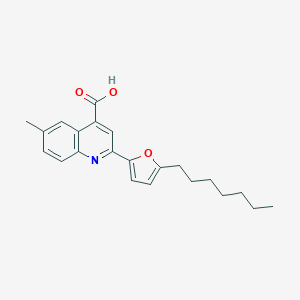![molecular formula C12H8Cl2O3 B454941 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438219-17-1](/img/structure/B454941.png)
5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde” is an organic compound with the CAS Number: 438219-17-1 . It has a molecular weight of 271.1 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 5-[(2,3-dichlorophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C12H8Cl2O3/c13-10-2-1-3-11(12(10)14)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Synthesis and Chemical Reactivity
- A study has described convenient methods to synthesize furan- and thiophen-2-carboxylic acids with substituents, particularly halogen atoms. The study emphasizes the bromination reactions of methyl furan-2-carboxylate and furan-2-carbaldehyde in the presence of aluminium chloride, showcasing the varied reactivity based on solvent presence, indicating the importance of careful condition control for desired products (Chadwick et al., 1973).
Catalytic and Antioxidant Properties
- Research on novel chalcone derivatives synthesized from reactions involving furan-2-carbaldehyde revealed potential antioxidant properties. The synthesized compounds were evaluated through various techniques, including ADMET, QSAR, and molecular modeling studies. The study suggests the compound's significant antioxidant capabilities, highlighting the importance of furan-2-carbaldehyde derivatives in catalytic synthesis and potential medical applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
Bioactive Compound Synthesis
- Research on Taiwanofungus camphoratus, a mushroom, led to the isolation of compounds including 5-(hydroxymethyl) furan-2-carbaldehyde. This compound was noted for its in vitro inhibitory effects on tumor cell proliferation, underscoring the potential of furan-2-carbaldehyde derivatives in the development of antitumor agents (Jia et al., 2015).
Electronic and Conductive Material Synthesis
- A study outlined the synthesis of poly(2,5-furan-diylvinylene) via aldol condensation of 5-methylfuran-2-carbaldehyde. The produced polymer demonstrated long-lasting stability in the presence of air and water, and its electrical conductivity could be modified through oxidation, indicating its potential as an organic semiconductor (Kossmehl, Bischoff, & Betz, 1994).
Browning Reaction in Food Chemistry
- A study on D-galacturonic acid's thermal treatment identified furan-2-carbaldehyde as one of the degradation products. The study highlighted the formation of carbocyclic compounds and their role in nonenzymatic browning, providing insights into food chemistry and the impact of furan-2-carbaldehyde in these processes (Bornik & Kroh, 2013).
Biomass-Derived Chemical Applications
- Research indicated the use of furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. The process, involving ligand-free photocatalytic C–C bond cleavage, highlighted the significance of furan-2-carbaldehyde in the development of bioactive compounds through environmentally friendly methods (Yu et al., 2018).
properties
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-10-2-1-3-11(12(10)14)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQQXYCZCLYCQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212641 |
Source


|
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
438219-17-1 |
Source


|
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454858.png)
![(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454859.png)

![ethyl 5-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B454866.png)
![Methyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454867.png)
![Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454870.png)
![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454873.png)
![4-chloro-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B454875.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454876.png)
![propyl 2-{[(5-propyl-3-thienyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B454877.png)


![Ethyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B454880.png)
